molecular formula C5H3ClN2O4 B12833661 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 69579-39-1

5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B12833661
CAS No.: 69579-39-1
M. Wt: 190.54 g/mol
InChI Key: QEFLFNLGLZIJDU-UHFFFAOYSA-N
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Description

5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorocarbonyl group and an imidazole ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the reaction of 5-carboxyphthalide with a chlorinating agent such as thionyl chloride. This reaction produces the chlorocarbonyl derivative, which is then further reacted with other reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, amines for nucleophilic substitution, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce amide derivatives, while oxidation reactions may yield different oxidized forms of the compound.

Scientific Research Applications

5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups and reactivity. The presence of both the chlorocarbonyl and imidazole groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

69579-39-1

Molecular Formula

C5H3ClN2O4

Molecular Weight

190.54 g/mol

IUPAC Name

5-carbonochloridoyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C5H3ClN2O4/c6-3(9)1-2(4(10)11)8-5(12)7-1/h(H,10,11)(H2,7,8,12)

InChI Key

QEFLFNLGLZIJDU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)N1)C(=O)Cl)C(=O)O

Origin of Product

United States

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